molecular formula C24H29N5O5S2 B2965406 4-(dipropylsulfamoyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide CAS No. 448234-56-8

4-(dipropylsulfamoyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide

Cat. No.: B2965406
CAS No.: 448234-56-8
M. Wt: 531.65
InChI Key: XVMVSPXZFCLASR-UHFFFAOYSA-N
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Description

The compound 4-(dipropylsulfamoyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide (CAS: 448234-56-8) is a sulfonamide-based molecule with a molecular formula of C24H29N5O5S2 and a molecular weight of 531.65 g/mol. Its structure features dual sulfamoyl groups: one attached to a dipropylamine moiety and the other linked to a 4-methylpyrimidin-2-yl group (Figure 1). This design likely enhances target binding and modulates physicochemical properties such as solubility and lipophilicity .

Properties

IUPAC Name

4-(dipropylsulfamoyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O5S2/c1-4-16-29(17-5-2)36(33,34)22-10-6-19(7-11-22)23(30)27-20-8-12-21(13-9-20)35(31,32)28-24-25-15-14-18(3)26-24/h6-15H,4-5,16-17H2,1-3H3,(H,27,30)(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVMVSPXZFCLASR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Dipropylsulfamoyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide, a compound with the chemical formula C24H29N5O5S2, has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes dipropylsulfamoyl and methylpyrimidinyl groups, which contribute to its bioactivity. Its molecular weight is approximately 505.64 g/mol. The presence of multiple functional groups allows for diverse interactions with biological targets.

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may interfere with microtubule dynamics, similar to other known microtubule-targeting agents (MTAs), which can lead to cell cycle arrest and apoptosis in cancer cells .

Anticancer Activity

Recent research has highlighted the compound's potential as an anticancer agent:

  • Cell Viability Assays : In vitro studies demonstrated that the compound significantly reduces cell viability in various cancer cell lines, including those resistant to traditional chemotherapeutics. For instance, it exhibited an IC50 value of 22 ± 2 nM against vincristine-resistant nasopharyngeal cancer cells .
  • Mechanistic Insights : The compound induces G2/M phase cell cycle arrest and promotes apoptosis through the activation of caspase pathways. This mechanism is crucial for overcoming drug resistance in cancer therapies.

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent:

  • Inhibition Studies : Tests against common bacterial strains revealed significant inhibitory effects, suggesting its potential application in treating bacterial infections .
  • Synergistic Effects : When combined with existing antibiotics, it exhibited synergistic effects that enhance the overall efficacy against resistant strains.

Data Table: Biological Activity Summary

Activity TypeObserved EffectIC50 (nM)Reference
Anticancer (KB-Vin)Cell viability reduction22 ± 2
AntimicrobialInhibition of bacterial growthVariable
Microtubule TargetingInduction of G2/M arrestNot specified

Case Studies

  • Case Study on Cancer Resistance : A study involving the use of this compound in a murine model demonstrated a significant reduction in tumor size when administered alongside conventional chemotherapy agents. The results indicated a potential role in reversing drug resistance mechanisms.
  • Antimicrobial Efficacy : Clinical isolates of resistant bacterial strains were treated with the compound, showing enhanced susceptibility when used in combination with standard antibiotics. This suggests a potential for developing new treatment protocols for multi-drug resistant infections.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Modifications and Physicochemical Properties

Substituent Variations
  • 4-[Bis(2-methylpropyl)sulfamoyl]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide (CAS: 868212-53-7):

    • Molecular Formula : C26H33N5O5S2
    • Molecular Weight : 559.7 g/mol
    • Key Differences : Replaces dipropylsulfamoyl with diisobutylsulfamoyl , increasing molecular weight by ~28 g/mol. The XLogP3 value of 3.5 indicates higher lipophilicity compared to the target compound, which may enhance membrane permeability but reduce aqueous solubility .
  • N-{4-[(4-Methylpyrimidin-2-yl)Sulfamoyl]Phenyl}-4-Nitrobenzamide (CAS: 132593-36-3): Molecular Formula: C18H15N5O5S Molecular Weight: 413.41 g/mol Key Differences: Substitutes the dipropylsulfamoyl group with a nitro moiety.
Physicochemical Data Comparison
Compound Molecular Weight (g/mol) XLogP3 Melting Point (°C) Key Substituents
Target Compound 531.65 N/A N/A Dipropylsulfamoyl, 4-methylpyrimidin
Diisobutylsulfamoyl Analog 559.7 3.5 N/A Diisobutylsulfamoyl
4-Chloro Analog (5i) ~380 (estimated) N/A 256–258 Chloro, tetrahydrofuran-3-yl
4-Trifluoromethyl Analog 436.41 N/A N/A Trifluoromethyl
Antifungal and Antibacterial Activity
  • LMM5 and LMM11 (1,3,4-oxadiazoles):
    • These analogs replace the benzamide core with an oxadiazole ring but retain sulfamoyl groups. Both compounds exhibit antifungal activity against Candida albicans, highlighting the importance of the sulfamoyl-pyrimidine motif in targeting fungal thioredoxin reductase .
  • Compound 3 (4-Methyl-N-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)carbamothioyl)benzamide):
    • Demonstrates potent antibacterial activity against Escherichia coli at 750–1000 µg/mL, suggesting that carbamothioyl groups enhance redox modulation or membrane disruption .
Cytotoxicity and Aryl Substitution Effects
  • Aryl substitutions (e.g., 4-acetylphenyl) in benzamide derivatives correlate with reduced cytotoxic activity, as seen in studies comparing pyrimidinyl sulfamoyl compounds . The target compound’s dipropylsulfamoyl group may balance steric bulk and hydrophobicity to avoid excessive cytotoxicity.

Key Research Findings and Implications

  • Lipophilicity vs. Solubility: The diisobutyl analog’s higher XLogP3 (3.5 vs. target compound’s estimated ~3.0) suggests better blood-brain barrier penetration but may require formulation adjustments for intravenous delivery .
  • Thermal Stability : Nitro-substituted analogs (e.g., 270–272°C melting point) offer advantages in solid-state storage but may limit solubility in biological matrices .
  • Antimicrobial Optimization : The trifluoromethyl group’s electron-withdrawing effects could enhance target binding, as seen in analogs with improved IC50 values against bacterial enzymes .

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